Tert-butyl 5-hydroxy-3,3-dimethylpentanoate

Description

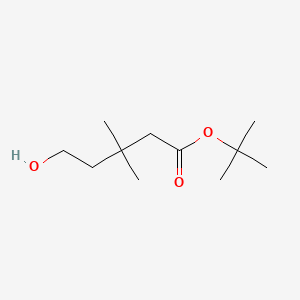

Tert-butyl 5-hydroxy-3,3-dimethylpentanoate is an ester derivative featuring a hydroxyl group at the fifth carbon and two methyl groups at the third carbon of the pentanoate backbone. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.30 g/mol .

Properties

Molecular Formula |

C11H22O3 |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

tert-butyl 5-hydroxy-3,3-dimethylpentanoate |

InChI |

InChI=1S/C11H22O3/c1-10(2,3)14-9(13)8-11(4,5)6-7-12/h12H,6-8H2,1-5H3 |

InChI Key |

BNNNIESIUYGXRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxy-3,3-dimethylpentanoate typically involves the esterification of 5-hydroxy-3,3-dimethylpentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-3,3-dimethylpentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of 5-oxo-3,3-dimethylpentanoate.

Reduction: Formation of 5-hydroxy-3,3-dimethylpentanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-hydroxy-3,3-dimethylpentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-3,3-dimethylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following compounds share hydroxyl and alkyl substituents but differ in core structure and functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Core Structure |

|---|---|---|---|---|

| Tert-butyl 5-hydroxy-3,3-dimethylpentanoate | C₁₁H₂₂O₂ | 186.30 | Ester, hydroxyl, dimethyl | Pentanoate ester |

| 5-Hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one | C₁₁H₁₆O₃ | 196.24 | Furanone, hydroxyl, dimethyl, pentyl | Furanone |

| 5-Hydroxy-3,3,5-trimethyl-2-furanone | C₇H₁₀O₃ | 142.15 | Furanone, hydroxyl, trimethyl | Furanone |

| 5-Hydroxy-3,7,4-trimethoxyflavone | C₁₈H₁₆O₆ | 328.32 | Flavone, hydroxyl, trimethoxy | Flavone (benzopyrone) |

| 5-Hydroxy-3,12-dimethoxy-6-carboxybibenzyl | C₁₇H₁₈O₅ | 302.32 | Bibenzyl, hydroxyl, dimethoxy, carboxy | Bibenzyl (diphenylethane) |

Key Observations :

- Core Structure: The target compound is a pentanoate ester, distinct from furanones (cyclic esters) and flavones (aromatic systems).

- Functional Groups : All compounds share hydroxyl groups, but substituents vary (e.g., methoxy in flavones, carboxy in bibenzyls).

- Lipophilicity: The tert-butyl group in the target compound enhances solubility in nonpolar environments compared to polar furanones or aromatic flavones .

Key Observations :

- Bioactivity Diversity : The target compound lacks reported bioactivity, unlike its counterparts, which exhibit roles in antibacterial, antioxidant, or allelopathic systems.

- Industrial Relevance: The furanone derivatives (e.g., 5-hydroxy-3,3,5-trimethyl-2-furanone) are linked to materials science, whereas the target compound is more suited to synthetic chemistry .

Research Findings and Implications

- Structural Flexibility: The tert-butyl group in the target compound may improve stability in synthetic pathways, contrasting with furanones prone to cyclization or decomposition under catalytic conditions .

- Bioactivity Gap : Unlike 5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one (IC₅₀: 0.1 μM), the target compound’s ester backbone may limit interactions with biological targets .

- Synthetic Utility : The compound’s chiral centers (if present) could enable asymmetric synthesis, though this requires further validation .

Biological Activity

Tert-butyl 5-hydroxy-3,3-dimethylpentanoate is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including data from various studies, case reports, and relevant findings.

Chemical Structure and Properties

This compound is an ester derived from the reaction of tert-butyl alcohol and 5-hydroxy-3,3-dimethylpentanoic acid. Its molecular formula is , and it exhibits properties typical of aliphatic esters.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential therapeutic applications. The compound has shown promise in several areas:

- Antioxidant Activity : Research indicates that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Anti-inflammatory Effects : Studies have suggested that this compound can modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from damage induced by toxins or stressors.

Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant radical scavenging activity. The compound was tested against various free radicals, showing a dose-dependent response with an IC50 value comparable to established antioxidants like ascorbic acid.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in managing inflammatory diseases.

Neuroprotective Properties

A case study involving neuronal cell cultures indicated that treatment with this compound resulted in reduced apoptosis (programmed cell death) when exposed to neurotoxic agents. The mechanism appears to involve modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) production.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant Activity | Significant radical scavenging | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Neuroprotection | Reduced apoptosis in neuronal cells |

Case Studies

- Case Study on Antioxidant Effects : A laboratory experiment evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a strong ability to neutralize free radicals, suggesting potential applications in food preservation and health supplements.

- Neuroprotection Study : In a model of neurodegeneration induced by glutamate toxicity, cells treated with this compound showed a significant increase in cell viability compared to untreated controls. This highlights its potential therapeutic role in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.